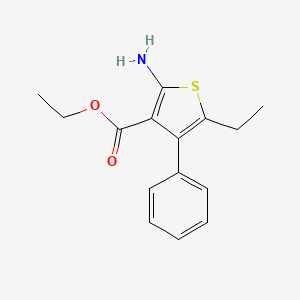

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate

説明

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is a substituted thiophene derivative with a molecular structure featuring an amino group at position 2, an ethyl group at position 5, a phenyl ring at position 4, and an ethyl ester at position 2. This compound is part of a broader class of thiophene-based molecules studied for their pharmaceutical and materials science applications .

Synthesis: The compound is likely synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives. This involves the condensation of ethyl acetoacetate (or similar β-ketoesters) with elemental sulfur and a nitrile or cyanoacetate derivative in the presence of a base such as triethylamine . For example, analogous compounds like ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate are synthesized using ethyl acetoacetate, sulfur, and malononitrile under reflux conditions .

Applications: Thiophene derivatives are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The crystal structure and polymorphism of such compounds are also of interest for material science applications .

特性

IUPAC Name |

ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-11-12(10-8-6-5-7-9-10)13(14(16)19-11)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOMQNZFZBYZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(S1)N)C(=O)OCC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester and elemental sulfur in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

科学的研究の応用

Pharmaceutical Synthesis

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate serves as a synthetic intermediate in the development of various pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of new drugs, particularly those targeting cancer and other diseases.

Key Properties

- Chemical Formula: C13H15N1O2S

- Molecular Weight: 247.33 g/mol

- Purity: ≥98%

This compound is typically stored as a crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . For instance, a study demonstrated that derivatives of ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate exhibited significant inhibition of tumor growth in vivo. Mice treated with this compound showed a notable reduction in tumor mass compared to control groups, indicating its efficacy in cancer therapy .

Case Study: In Vivo Tumor Growth Inhibition

| Treatment | Tumor Mass Reduction (%) | Final Tumor Weight (mg) |

|---|---|---|

| Control | - | 155 |

| Compound A (50 mg) | 67% | 50 |

| 5-FU (50 mg) | 54% | 70 |

This data suggests that ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate could be a promising candidate for further development in cancer therapeutics .

Mechanistic Insights

The mechanism by which ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate exerts its antitumor effects involves the modulation of apoptotic pathways and the reduction of liver enzyme toxicity associated with traditional chemotherapeutics like 5-fluorouracil (5-FU). This dual action not only enhances its therapeutic profile but also mitigates some adverse effects commonly seen in cancer treatments .

Solubility and Stability

Understanding the solubility profile of ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is crucial for its application in biological systems. It is sparingly soluble in aqueous solutions but can be effectively dissolved in DMSO before dilution with buffers for experimental use. This property facilitates its application in cell culture and biological assays .

作用機序

The mechanism of action of ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Structural Variations

Physicochemical Properties

- Molecular Weight: The molecular weight of the target compound is estimated at ~333.4 g/mol (based on C₁₈H₂₀N₂O₂S). Comparatively, Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate has a molecular weight of 307.76 g/mol (C₁₃H₁₂ClNO₂S) , while nitro-substituted derivatives (e.g., ) exceed 450 g/mol.

- Solubility : Lipophilicity increases with alkyl (e.g., ethyl) or aryl (e.g., phenyl) substituents, enhancing membrane permeability but reducing aqueous solubility. Chlorine or nitro groups introduce polarity, improving solubility in polar solvents .

生物活性

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy in various applications.

1. Synthesis and Structural Characteristics

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is synthesized through multi-step organic reactions involving thiophene derivatives. The general synthetic pathway includes:

- Condensation Reactions : The initial step often involves the condensation of ethyl cyanoacetate with elemental sulfur and an appropriate amine.

- Cyclization : This step may lead to the formation of various thiophene derivatives, which are crucial for enhancing biological activity.

The compound's structure features an ethyl group at the 5-position, an amino group at the 2-position, and a phenyl group at the 4-position of the thiophene ring, contributing to its unique biological properties.

The biological activity of Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate is attributed to several mechanisms:

- Interaction with Biological Macromolecules : The amino and carboxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially modulating their activity.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and function.

These interactions are essential for its potential therapeutic applications.

3.1 Antitumor Activity

Recent studies have highlighted the antitumor properties of Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for the most active derivatives .

Table 1: Antitumor Activity of Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Compound A | 23.2 | Highly Active |

| Compound B | 49.9 | Highly Active |

| Compound C | 52.9 | Moderately Active |

| Compound D | 95.9 | Lower Activity |

In vivo studies further support these findings, showing a 54% reduction in tumor mass compared to controls when administered alongside standard chemotherapy agents like 5-FU .

3.2 Antimicrobial Properties

Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of Ethyl 2-amino derivatives on breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis induction observed in treated cells .

Case Study 2: Antiviral Activity

In another study focusing on viral infections, derivatives of Ethyl 2-amino compounds exhibited promising antiviral activity against SARS-CoV-2, showcasing their potential as therapeutic agents during viral outbreaks .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-5-ethyl-4-phenylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanoacetates. Key steps include:

- Cyclocondensation : Reaction of ethyl cyanoacetate with a substituted acetophenone derivative in the presence of elemental sulfur and a base (e.g., morpholine) to form the thiophene core.

- Esterification : Subsequent treatment with ethanol under acidic conditions to finalize the ethyl ester group .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

Q. What standard characterization techniques are used to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ ~6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 330.12) .

- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Q. What initial biological screening approaches are applicable for this compound?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity via malachite green assay) .

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclocondensation efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) at reflux (80–100°C) to improve reaction kinetics .

- Workflow Automation : Implement continuous-flow systems to reduce side-product formation .

Q. How to resolve contradictions in reported biological activity data?

- Reproducibility Protocols : Standardize assay conditions (pH, temperature, cell lines) across labs .

- Orthogonal Assays : Combine enzyme inhibition with cellular viability assays (e.g., MTT) to differentiate direct vs. indirect effects .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .

Q. What advanced purification techniques address complex reaction mixtures?

Q. How is X-ray crystallography applied to study this compound’s structure?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Systematic Substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to assess impact on bioactivity .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target enzymes (e.g., COX-2) .

Q. How to address solubility limitations in in vitro assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Prodrug Design : Synthesize phosphate esters or PEGylated derivatives for enhanced aqueous solubility .

Q. What mechanistic approaches elucidate interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。